3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbaldehyde
Overview
Description
3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbaldehyde is a chemical compound with the empirical formula C9H9NO2 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Molecular Structure Analysis
The molecular weight of 3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbaldehyde is 163.17 . The SMILES string representation of its structure is O=Cc1ccnc2CCCOc12 . The InChI representation is 1S/C9H9NO2/c11-6-7-3-4-10-8-2-1-5-12-9(7)8/h3-4,6H,1-2,5H2 .Scientific Research Applications
Synthesis of Heterocyclic Compounds
3,4-Dihydro-2H-pyrano[3,2-b]pyridine-8-carbaldehyde is a versatile precursor in the synthesis of various heterocyclic compounds. For example, it has been used in the preparation of 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes via the Vilsmeier–Haack reaction. These intermediates are further utilized to synthesize heterocyclic chalcones and dipyrazolopyridines, highlighting the compound's utility in constructing complex molecular architectures (Quiroga et al., 2010).
Eco-friendly Synthesis Processes
The compound also plays a role in eco-friendly synthetic processes. For instance, fused pyrano[2,3-b]pyrans have been synthesized via an ammonium acetate-mediated formal oxa-[3 + 3]cycloaddition process. This method emphasizes green chemistry principles by using ammonium acetate as a catalyst, showcasing the compound's potential in sustainable chemical syntheses (Osyanin et al., 2020).
Advanced Polymeric Materials
Further applications extend to the field of materials science, where 3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbaldehyde derivatives have been utilized in the polyaddition reactions by metal complexes to form advanced polymeric materials. These reactions often result in products with unique properties suitable for various industrial applications, demonstrating the compound's versatility beyond small molecule synthesis (Maślińska-Solich et al., 1995).
Photophysical Studies
In the realm of photophysical studies, derivatives of 3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbaldehyde have been synthesized and their fluorescence properties investigated. This research is crucial for developing new materials for optoelectronic applications, indicating the potential use of these compounds in the creation of sensors and other photonic devices (Patil et al., 2010).
Antibacterial Agents
Additionally, some pyrazolopyridine derivatives synthesized from 3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbaldehyde have shown promising antibacterial activity against various pathogens. This highlights the potential of these compounds in the development of new antimicrobial agents, addressing the growing concern of antibiotic resistance (Panda et al., 2011).
Safety And Hazards
The compound has several hazard classifications: Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261) and in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305 + P351 + P338) .
properties
IUPAC Name |
3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-6-7-3-4-10-8-2-1-5-12-9(7)8/h3-4,6H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVKFCOQJURWJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=CC(=C2OC1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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